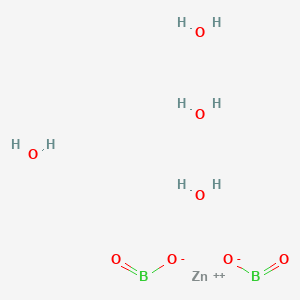

zinc;oxido(oxo)borane;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc;oxido(oxo)borane;tetrahydrate, also known as zinc borate, is a chemical compound with the formula 2ZnO·3B₂O₃·3.5H₂O . It is a white powder that is widely used in various industrial applications due to its flame retardant, smoke suppressant, and anti-dripping properties . This compound is particularly valued for its thermal stability and low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc;oxido(oxo)borane;tetrahydrate can be synthesized through the thermal treatment of a concentrated water–carbohydrate solution of a zinc salt until finely dispersed zinc oxide is formed . This is followed by hydrothermal treatment at temperatures ranging from 90°C to 300°C in a suspension based on a hot aqueous solution of boric acid . The temperature of the hydrothermal treatment affects the average size and fineness of the zinc borate particles .

Industrial Production Methods

In industrial settings, this compound is produced by reacting zinc oxide with boric acid in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete conversion and to obtain the desired particle size and properties .

Chemical Reactions Analysis

Types of Reactions

Zinc;oxido(oxo)borane;tetrahydrate undergoes various chemical reactions, including thermal dehydration, hydrolysis, and complex formation .

Common Reagents and Conditions

Thermal Dehydration: This reaction involves heating this compound to remove water molecules, resulting in the formation of anhydrous zinc borate.

Hydrolysis: In the presence of water, this compound can hydrolyze to form zinc hydroxide and boric acid.

Complex Formation: This compound can form complexes with various organic and inorganic ligands, enhancing its properties for specific applications.

Major Products Formed

The major products formed from these reactions include anhydrous zinc borate, zinc hydroxide, and boric acid .

Scientific Research Applications

Zinc;oxido(oxo)borane;tetrahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of zinc;oxido(oxo)borane;tetrahydrate involves the production of reactive oxygen species, which elevate membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, and proteins . This results in reduced cell viability and antimicrobial effects . Additionally, zinc borate acts as a physical barrier, preventing skin irritation and aiding in wound healing .

Comparison with Similar Compounds

Similar Compounds

Zinc oxide: Used in various applications, including as a sunscreen and in wound healing.

Magnesium hydroxide: Used as a flame retardant and in medical applications.

Boron zinc hydroxide oxide: Similar flame retardant properties and used in plastics and rubber.

Uniqueness

Zinc;oxido(oxo)borane;tetrahydrate is unique due to its combination of flame retardant, smoke suppressant, and antimicrobial properties . Its ability to form complexes with various ligands further enhances its versatility in different applications .

Properties

Molecular Formula |

B2H8O8Zn |

|---|---|

Molecular Weight |

223.1 g/mol |

IUPAC Name |

zinc;oxido(oxo)borane;tetrahydrate |

InChI |

InChI=1S/2BO2.4H2O.Zn/c2*2-1-3;;;;;/h;;4*1H2;/q2*-1;;;;;+2 |

InChI Key |

AQVQPZFSBGOZEV-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.O.O.O.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)

![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)